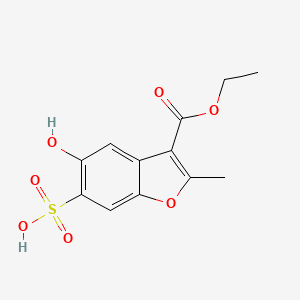
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O4S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Activities
Quinazolin-4(3H)-one derivatives exhibit significant analgesic and anti-inflammatory activities, making them potential candidates for the development of new analgesic and anti-inflammatory drugs. These compounds have been synthesized and tested, showing higher analgesic activities compared to standard drugs in in vitro models. Additionally, their anti-inflammatory activities have been evaluated, indicating potential for the development of drugs with lesser side effects due to their mild ulcerogenic potential compared to traditional NSAIDs (Osarumwense Peter Osarodion, 2023).
Antihistaminic Agents
Quinazolin-4(3H)-one derivatives also demonstrate H1-antihistaminic activities, offering a new class of antihistaminic agents with significant protection against histamine-induced bronchospasm in animal models. These compounds present a viable alternative for the development of antihistamines with potentially lower sedation effects compared to current antihistaminic drugs, providing a basis for further pharmaceutical development (V. Alagarsamy et al., 2009).
Antitubercular Activity
Certain quinazolin-4(3H)-one derivatives have shown promising results in the fight against tuberculosis. Through the synthesis and evaluation of these compounds, researchers have identified potent antitubercular agents that could lead to new treatments for this persistent global health issue. The effectiveness of these compounds against Mycobacterium tuberculosis highlights the potential for quinazolin-4(3H)-one derivatives in developing more effective antitubercular therapies (N. Nagaladinne et al., 2020).
Antioxidant Properties
Research into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones has revealed their potential in mitigating oxidative stress, a factor in many chronic diseases. These compounds exhibit strong antioxidant activities, with specific derivatives showing promising metal-chelating properties. This suggests their potential use in developing treatments or supplements aimed at reducing oxidative damage and improving overall health (Janez Mravljak et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-18(2)35-23-13-9-20(10-14-23)27-30-26(19(3)36-27)17-37-29-31-25-8-6-5-7-24(25)28(33)32(29)21-11-15-22(34-4)16-12-21/h5-16,18H,17H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNUEOGXVNQITE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B2403559.png)
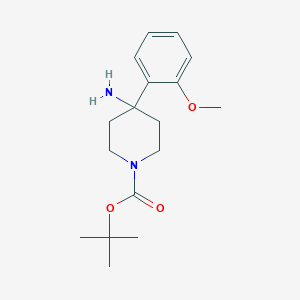
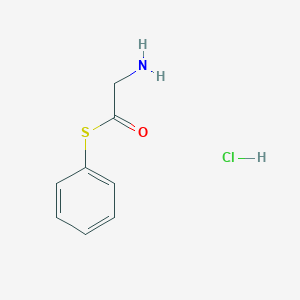
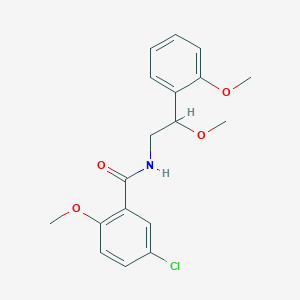
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-nitrobenzenesulfonamide](/img/structure/B2403569.png)
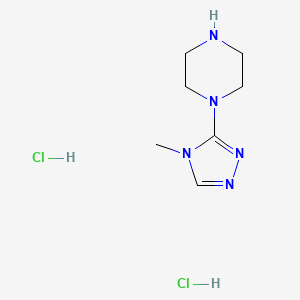

![5-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2403574.png)

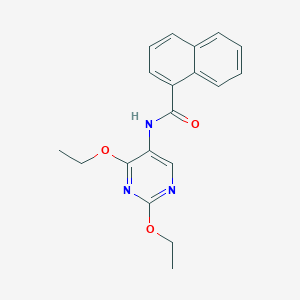
![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2403578.png)

![3-(3,5-Dimethylisoxazol-4-yl)-1-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2403581.png)
